4-Thiazolidinone, 3-ethyl-5-[(phenylamino)methylene]-2-thioxo-
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Overview
Description
3-Ethyl-5-phenylaminomethylene-2-thioxo-thiazolidin-4-one is a heterocyclic compound with the molecular formula C12H12N2OS2 and a molecular weight of 264.37 g/mol . This compound belongs to the thiazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-phenylaminomethylene-2-thioxo-thiazolidin-4-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature . This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with various reagents to form the desired compound .
Industrial Production Methods
The use of green chemistry principles, such as employing β-cyclodextrin-SO3H as a heterogeneous biopolymer-based solid acid catalyst, has been explored to improve yield, purity, and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-phenylaminomethylene-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions with different reagents to form various derivatives.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets can be used for oxidation reactions under ambient conditions.
Substitution: Reagents such as oxalyl chloride in dry MeCN at elevated temperatures are commonly used.
Major Products
The major products formed from these reactions include various thiazolidinone derivatives, which exhibit diverse biological activities .
Scientific Research Applications
3-Ethyl-5-phenylaminomethylene-2-thioxo-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drug candidates with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is studied for its neuroprotective and antioxidant activities.
Industrial Applications: It is used in the synthesis of valuable organic compounds and as a probe in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-ethyl-5-phenylaminomethylene-2-thioxo-thiazolidin-4-one involves its interaction with molecular targets and pathways in biological systems. The presence of sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, allowing it to interact with various enzymes and receptors . The compound’s ability to form quaternary ammonium cations through oxidation reactions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-5-phenylaminomethylene-2-thioxo-thiazolidin-4-one
- 3-Ethyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 3-Ethyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
3-Ethyl-5-phenylaminomethylene-2-thioxo-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenylaminomethylene group enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
39542-83-1 |
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Molecular Formula |
C12H12N2OS2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3-ethyl-4-hydroxy-5-(phenyliminomethyl)-1,3-thiazole-2-thione |
InChI |
InChI=1S/C12H12N2OS2/c1-2-14-11(15)10(17-12(14)16)8-13-9-6-4-3-5-7-9/h3-8,15H,2H2,1H3 |
InChI Key |
ZMUTZNCDEDSUFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(SC1=S)C=NC2=CC=CC=C2)O |
Origin of Product |
United States |
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